molecular formula C8H16ClNO B2399026 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride CAS No. 1909348-46-4

3-Methoxyspiro[3.3]heptan-1-amine hydrochloride

Cat. No. B2399026
CAS RN: 1909348-46-4
M. Wt: 177.67
InChI Key: CCDJTYIJHLQFAH-UHFFFAOYSA-N
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Description

3-Methoxyspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909348-46-4 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride is 1S/C8H15NO.ClH/c1-10-7-5-6(9)8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Methoxyspiro[3.3]heptan-1-amine hydrochloride is a liquid at room temperature . It has a molecular weight of 177.67 . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The synthesis and structural analysis of spirocyclic compounds, including those related to 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride, have been extensively studied. For example, Kozhushkov et al. (2003) explored the relative stabilities of spirocyclopropanated cyclopropyl cations, providing insights into the chemical behavior and synthesis of complex spirocyclic structures. This research demonstrates the potential of spirocyclic compounds in chemical synthesis, highlighting their stability and reactivity under various conditions (Kozhushkov et al., 2003).

Catalytic Applications

Spirocyclic compounds, by extension, may find use in catalysis. Hung-Low et al. (2005) discussed the hydroesterification and hydroformylation of 1-hexene catalyzed by rhodium complexes, showcasing the versatility of spirocyclic and related structures in facilitating complex chemical reactions (Hung-Low et al., 2005).

Drug Synthesis

The synthesis of compounds with potential antineoplastic activity also utilizes spirocyclic scaffolds. Pettit et al. (2003) reported on the synthesis and biological evaluation of an antineoplastic agent, showcasing the critical role of spirocyclic structures in the development of new therapeutic agents. Such studies underscore the importance of spirocyclic compounds in medicinal chemistry and drug design (Pettit et al., 2003).

Exploring Glutamate Receptor Topologies

Radchenko et al. (2008) synthesized glutamic acid analogs based on the spiro[3.3]heptane scaffold to probe the topologies of different glutamate receptors. This work demonstrates the application of spirocyclic compounds in neurochemistry and neuropharmacology, providing tools for understanding receptor interactions and functions (Radchenko et al., 2008).

Material Science and Nanotechnology

Spirocyclic compounds may also find applications in material science and nanotechnology. Driscoll et al. (2010) discussed the use of a spiro-linked molecule in solid-state excitonic solar cells, indicating the potential of spirocyclic compounds in enhancing the photoresponse of solar cell materials (Driscoll et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-methoxyspiro[3.3]heptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-5-6(9)8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDJTYIJHLQFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyspiro[3.3]heptan-1-amine hydrochloride

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